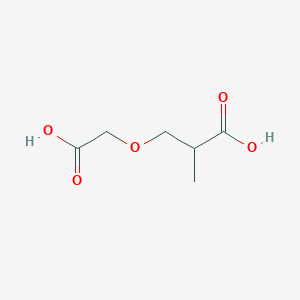
3-(Carboxymethoxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carboxymethoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a methoxy group (-OCH3) and a methyl group (-CH3) on a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethoxy)-2-methylpropanoic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Carboxymethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 3-(Methoxymethyl)-2-methylpropan-1-ol
Substitution: Various derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(Carboxymethoxy)-2-methylpropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Carboxymethoxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Carboxymethoxy)-2-naphthoic acid: Similar in structure but with a naphthalene ring instead of a propanoic acid backbone.
1,3,5-Tris(carboxymethoxy)benzene acid: Contains three carboxymethoxy groups attached to a benzene ring.
Uniqueness
3-(Carboxymethoxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a carboxyl group, methoxy group, and methyl group on a propanoic acid backbone makes it versatile for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
64756-82-7 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3-(carboxymethoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-4(6(9)10)2-11-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
GVSSORKYKWWQBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



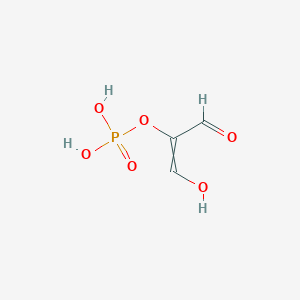


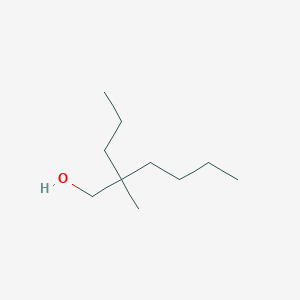
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

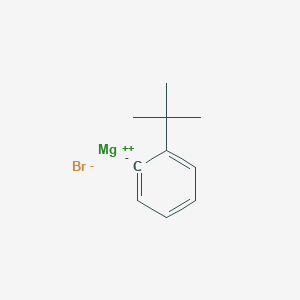
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
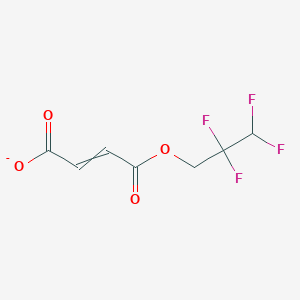
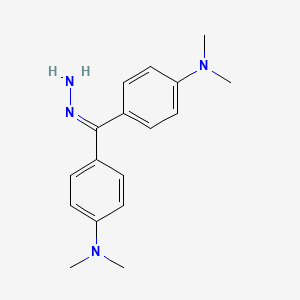
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
